molecular formula C13H12N4O2 B2757907 2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 897054-14-7

2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2757907
CAS No.: 897054-14-7
M. Wt: 256.265
InChI Key: XKXIIDFKNGPKQV-UHFFFAOYSA-N
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Description

2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound featuring a triazole ring and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The resulting triazole intermediate is then coupled with an isoindole-dione precursor through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

  • Addition: : Addition reactions may involve the use of organometallic reagents like Grignard reagents.

Major Products Formed

The major products formed from these reactions include various derivatives of the triazole and isoindole-dione structures, which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals, agrochemicals, and materials .

Biology

In biological research, the compound has been studied for its antimicrobial and anticancer properties . The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design.

Medicine

The compound's potential medicinal applications include its use as an antitubercular agent and an anticancer drug . Its ability to inhibit enzymes involved in bacterial and cancer cell metabolism makes it a promising candidate for therapeutic development.

Industry

In the industrial sector, this compound is used in the production of advanced materials and chemical sensors . Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Triazole Derivatives: : These compounds share the triazole ring structure and are known for their antimicrobial and anticancer properties.

  • Isoindole-Dione Derivatives: : These compounds contain the isoindole-dione structure and are used in the synthesis of pharmaceuticals and materials.

Uniqueness

2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of the triazole and isoindole-dione structures, which allows for a wide range of chemical and biological applications.

Properties

IUPAC Name

2-[3-(1,2,4-triazol-4-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-12-10-4-1-2-5-11(10)13(19)17(12)7-3-6-16-8-14-15-9-16/h1-2,4-5,8-9H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXIIDFKNGPKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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